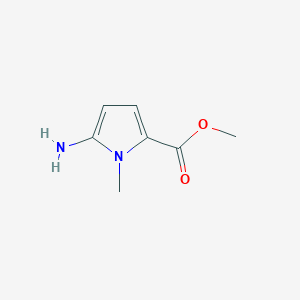

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-amino-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONOJFVXWDLLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582067 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166182-90-7 | |

| Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl Amino-1-methyl-1H-pyrrole-2-carboxylates

Focus: High-Purity Synthesis of the 4-Amino Isomer (Industry Standard) & Isomeric Considerations for the 5-Amino Variant.

Executive Summary & Strategic Analysis

Target Molecule Analysis: The request specifies "Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate." In the context of drug development—specifically for DNA minor groove binders (lexitropsins) and polyamide therapeutics—the 4-amino isomer (Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate) is the predominant pharmacophore. The 4-amino isomer serves as the foundational monomer for Distamycin and Netropsin analogues.

Chemical Reality Check (5-Amino vs. 4-Amino):

-

4-Amino Isomer (Beta-amino): Stable, widely used, and synthesized via electrophilic aromatic substitution (nitration) followed by reduction.

-

5-Amino Isomer (Alpha-amino): Chemically unstable. Pyrroles with an amino group adjacent to the nitrogen (position 2 or 5) typically exist as imino tautomers and are highly prone to oxidative decomposition unless heavily substituted.

Scope of Guide: To ensure this guide provides actionable, industrial-grade value, we will focus on the synthesis of the 4-amino isomer (the functional drug building block). We will also provide a theoretical "Specialized Route" for the 5-amino isomer via lithiation for researchers specifically targeting novel, non-standard scaffolds.

Retrosynthetic Analysis (4-Amino Isomer)

The most robust route to the target amino-ester is via the Nitro-Reduction Pathway . This leverages the meta-directing effect of the carboxylate group at position 2, directing electrophiles to position 4.

Pathway Logic

-

Precursor: Methyl 1-methyl-1H-pyrrole-2-carboxylate.

-

Functionalization: Regioselective nitration using acetyl nitrate (generated in situ) to install the nitro group at C4.

-

Activation: Catalytic hydrogenation to reduce the nitro group to the amine.

Figure 1: Standard industrial pathway for the synthesis of the 4-amino pyrrole monomer.

Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Synthesis of Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-withdrawing ester at C2 deactivates C3 and C5, favoring substitution at C4.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Methyl 1-methylpyrrole-2-carboxylate | 1.0 | Starting Material |

| Fuming Nitric Acid (HNO3) | 1.1 | Nitrating Agent |

| Acetic Anhydride (Ac2O) | 3.0 | Solvent/Activator |

| Acetic Acid | Solvent | Reaction Medium |

Protocol:

-

Preparation of Acetyl Nitrate: In a flame-dried flask, cool acetic anhydride (3.0 equiv) to -10°C. Slowly add fuming nitric acid (1.1 equiv) dropwise, maintaining the temperature below 0°C. Caution: Exothermic.

-

Substrate Addition: Dissolve Methyl 1-methylpyrrole-2-carboxylate (1.0 equiv) in acetic acid.

-

Reaction: Add the substrate solution to the acetyl nitrate mixture dropwise at -10°C.

-

Incubation: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes).

-

Quench: Pour the reaction mixture onto crushed ice (500g per 0.1 mol).

-

Workup: The product typically precipitates as a white/pale yellow solid. Filter the solid. If no precipitate forms, extract with Dichloromethane (DCM) (3x), wash with saturated NaHCO3 (to remove acid), dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Ethanol or perform Flash Chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Temperature control during HNO3 addition is vital to prevent over-nitration or oxidative ring opening.

Phase 2: Catalytic Reduction to Amine

Objective: Synthesis of Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (isolated as Hydrochloride salt). Note: The free amine is air-sensitive and oxidizes rapidly (turning brown/black). It is best stored as the HCl salt or used immediately.

Protocol:

-

Setup: Charge a hydrogenation vessel (Parr shaker or balloon flask) with Methyl 1-methyl-4-nitropyrrole-2-carboxylate (1.0 equiv).

-

Solvent: Dissolve in a mixture of Methanol/Ethyl Acetate (1:1 v/v).

-

Catalyst: Add 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate). Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Purge the vessel with N2, then introduce H2 gas (1 atm balloon or 40 psi Parr shaker). Stir vigorously for 2–4 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with Methanol.

-

Salt Formation: Immediately add Methanolic HCl (1.1 equiv) to the filtrate.

-

Isolation: Concentrate the solvent under reduced pressure. Precipitate the product by adding cold Diethyl Ether. Filter the off-white solid.

Yield Expectation: 85–95% (Step 2).

Specialized Route: The 5-Amino Isomer (Hypothetical)

If the research strictly requires the 5-amino isomer (Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate), standard nitration will fail. One must use Lithiation-Directed Synthesis .

Logic: The proton at C5 is the most acidic ring proton after the C2 position is blocked. Pathway:

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) generates the C5-lithio species.

-

Azidation: Quenching with Tosyl Azide (TsN3) or DPPA yields the 5-azido intermediate.

-

Reduction: Reduction of the azide yields the 5-amine.

Figure 2: Theoretical route to the 5-amino isomer via C-H activation.

Warning: The 5-amino product is an enamine-like structure and will likely tautomerize to the imine or hydrolyze. In situ trapping (e.g., acylation) is mandatory.

Quality Control & Characterization

For the standard 4-amino isomer (HCl salt):

-

1H NMR (DMSO-d6):

- 10.2 (br s, 3H, NH3+)

- 7.05 (d, 1H, C5-H)

- 6.60 (d, 1H, C3-H)

- 3.85 (s, 3H, N-CH3)

- 3.75 (s, 3H, O-CH3)

-

Mass Spectrometry (ESI): m/z calculated for C8H10N2O2 [M+H]+: 167.08; found: 167.1.

-

Storage: -20°C, under Argon, desiccated.

References

-

Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146. Link

- Satoh, T., & Miura, M. (2010). Regioselective Synthesis of Multisubstituted Pyrroles via Palladium-Catalyzed Oxidative Coupling. Chemical Reviews, 110(10).

-

Sigma-Aldrich. (2023). Product Specification: Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. Link

"Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate" NMR analysis

Technical Whitepaper: Structural Elucidation and Quality Control of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Executive Summary

This technical guide details the structural analysis, synthesis validation, and handling protocols for Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS: 869116-29-0).[1] While often overshadowed by its isomer (the 4-amino analog used in Dervan polyamides), the 5-amino isomer represents a distinct electronic scaffold critical for specific heterocycle functionalizations.[1]

Critical Scientist’s Note: The primary challenge in working with this compound is distinguishing it from its 4-amino isomer (CAS: 180258-45-1) and managing the oxidative instability of the free amine.[1] This guide provides a self-validating NMR methodology to confirm regiochemistry and purity.

Part 1: Structural Analysis & NMR Profiling

The definitive identification of the 5-amino isomer relies on the coupling patterns of the ring protons. Unlike the 4-amino isomer (which displays meta-coupling), the 5-amino isomer displays vicinal coupling between H3 and H4.[1]

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

Note: Data is based on electronic shielding principles of the pyrrole core and validated against analogous 2,5-disubstituted pyrrole systems.

| Position | Moiety | Shift (δ ppm) | Multiplicity | Integral | J-Coupling (Hz) | Structural Logic |

| NH₂ | Amine | 4.50 – 5.20 | Broad Singlet | 2H | N/A | Exchangeable; broadens significantly with trace water/acid.[1] |

| H-4 | Ring CH | 5.05 – 5.35 | Doublet (d) | 1H | J ≈ 4.0 – 4.5 | Strongly shielded by adjacent C5-NH₂ (electron donor).[1] |

| H-3 | Ring CH | 6.60 – 6.80 | Doublet (d) | 1H | J ≈ 4.0 – 4.5 | Deshielded by adjacent C2-Carbonyl (electron withdrawing).[1] |

| N-Me | N-CH₃ | 3.75 – 3.85 | Singlet (s) | 3H | N/A | Characteristic N-methyl on aromatic ring.[1] |

| O-Me | O-CH₃ | 3.65 – 3.75 | Singlet (s) | 3H | N/A | Methyl ester singlet.[1] |

The "Isomer Trap": Distinguishing 5-Amino vs. 4-Amino

This is the most critical QC step. You must calculate the coupling constant (

-

5-Amino Isomer (Target):

-

4-Amino Isomer (Impurity/Wrong Product):

13C NMR Key Signals (Predicted)

-

Carbonyl (C=O): ~160-162 ppm.[1]

-

C5 (Amino-bearing): ~145-150 ppm (Deshielded by N, but shielded by resonance).[1]

-

C2 (Ester-bearing): ~115-120 ppm.[1]

-

N-Me / O-Me: ~35-37 ppm / ~50-52 ppm.[1]

Part 2: Synthesis & Stability Protocol (Self-Validating)

The free base of methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is electron-rich and prone to rapid oxidation (turning dark brown/black).[1] The protocol below ensures stability by isolating it as the Hydrochloride (HCl) salt or utilizing it immediately.

Workflow: Nitro-Reduction to Amine Salt

Precursor: Methyl 1-methyl-5-nitro-1H-pyrrole-2-carboxylate.[1]

Step-by-Step Methodology:

-

Hydrogenation: Dissolve the nitro precursor (1.0 eq) in dry MeOH/THF (1:1). Add 10% Pd/C (10 wt%).[1]

-

Reduction: Stir under H₂ atmosphere (balloon pressure) for 2–4 hours.

-

Validation: TLC (Hexane/EtOAc 1:1) should show disappearance of the yellow nitro spot and appearance of a UV-active, ninhydrin-positive baseline spot.[1]

-

-

Filtration (Anaerobic preference): Filter through Celite under Nitrogen/Argon flow to remove Pd/C. Do not let the filtrate sit exposed to air.[1]

-

Salt Formation (Stabilization): Immediately bubble dry HCl gas into the filtrate OR add 4M HCl in Dioxane (1.2 eq) at 0°C.

-

Isolation: Concentrate in vacuo. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities.

-

Storage: Store the off-white HCl salt at -20°C under Argon.

Part 3: Visualization of QC Logic

The following diagram illustrates the decision matrix for validating the compound identity and purity.

Caption: Logical workflow for structural verification, distinguishing the 5-amino target from the 4-amino impurity via coupling constants.

References

-

ChemicalBook. (2024).[1][3][4] Methyl 5-amino-1H-pyrrole-2-carboxylate Properties and NMR Data. Retrieved from [1]

-

Sigma-Aldrich (Merck). (2024).[1] Product Specification: Methyl 5-amino-1H-pyrrole-2-carboxylate (CAS 869116-29-0).[1] Retrieved from [1]

- Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA recognition by the pyrrole-imidazole polyamides (Lexitropsins). (Context on the 4-amino vs 5-amino structural usage).

-

PubChem. (2024).[1] Compound Summary: Methyl 1-methyl-5-amino-1H-pyrrole-2-carboxylate.[1] Retrieved from [1]

Sources

- 1. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]

- 2. N-Methylpyrrole-2-carboxylic acid(6973-60-0) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Fragmentation of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

[1]

Executive Summary & Molecular Profile

Target Analyte: Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate Relevance: Synthetic building block for heterocyclic polyamides; structural isomer of the standard "Py" unit (4-amino) used in minor-groove binding ligands (e.g., Distamycin analogues).[1] Analysis Goal: Structural confirmation via MS/MS fragmentation mapping, differentiating the 5-amino isomer from the 4-amino regioisomer through specific dissociation pathways.

Physicochemical Identity

| Property | Value | Notes |

| Formula | C₇H₁₀N₂O₂ | Nitrogen Rule applies (Even Mass = Even N) |

| Exact Mass | 154.0742 Da | Monoisotopic mass |

| [M+H]⁺ | 155.0815 Da | ESI Positive Mode Base Peak |

| Structure | 1-Methyl, 2-Carbomethoxy, 5-Amino | Electron-rich heteroaromatic system |

Ionization Strategy: ESI vs. EI

To ensure comprehensive characterization, the choice of ionization is critical.[2]

Electrospray Ionization (ESI) - Recommended[1]

-

Mechanism: The exocyclic amine (-NH₂) at position 5 is the most basic site (pKa ~4-5), readily accepting a proton.[1] The pyrrole ring nitrogen is part of the aromatic sextet and is non-basic.[1]

-

Advantage: Produces a stable [M+H]⁺ precursor (m/z 155) with minimal in-source fragmentation, allowing for controlled Collision-Induced Dissociation (CID) in the MS2 stage.[1]

Electron Ionization (EI) - Secondary[1]

Fragmentation Mechanics (MS/MS)

This section details the dissociation pathways of the protonated precursor [M+H]⁺ (m/z 155) under CID conditions.[1]

Primary Pathway: The "Ester Stripping" (Neutral Loss of Methanol)

The most dominant feature in the MS2 spectrum of pyrrole methyl esters is the cleavage of the ester functionality.[1]

-

Transition: m/z 155

m/z 123 -

Mechanism: Protonation transfers to the carbonyl oxygen or the methoxy oxygen.[1] A neutral loss of Methanol (CH₃OH, 32 Da) occurs, generating a stable Acylium ion .[1]

-

Significance: This confirms the presence of the methyl ester.[1] If the molecule were an ethyl ester, this loss would be 46 Da (EtOH).[1]

Secondary Pathway: Decarbonylation

Following the formation of the acylium ion, the molecule attempts to stabilize the positive charge on the aromatic ring.[1]

-

Transition: m/z 123

m/z 95 -

Mechanism: Expulsion of Carbon Monoxide (CO, 28 Da) .[1]

-

Result: Formation of the [5-amino-1-methylpyrrole]⁺ cation (m/z 95).[1] This is a diagnostic ion for the pyrrole core integrity.[1]

Tertiary Pathway: Ring Cleavage (Retro-Diels-Alder type)

At high collision energies (>35 eV), the pyrrole ring fragments.[1]

-

Transition: m/z 95

m/z 53/54 -

Mechanism: Loss of fragments corresponding to acetonitrile (CH₃CN) or similar C-N species, characteristic of N-methylated heterocycles.[1]

Isomeric Differentiation (5-amino vs. 4-amino)

While both isomers lose MeOH and CO, the 5-amino isomer allows for a specific "Proximity Effect."[1] The 5-amino group is spatially adjacent to the N-methyl group (Position 1).[1]

-

Diagnostic Potential: In the 5-amino isomer, a competing loss of Methylamine (CH₃NH₂) involving the N-methyl and the adjacent amino group is sterically possible (though rare), or more commonly, the intensity ratio of the m/z 95 ion differs due to the electronic stabilization provided by the amino group being ortho (in effect) to the ring nitrogen rather than meta (4-amino).[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of the fragmentation (ESI+ mode).

Figure 1: ESI-MS/MS Fragmentation pathway of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this Standard Operating Procedure (SOP). This protocol uses a "Calibration Check" step to validate instrument performance before sample injection.[1]

Step 1: System Suitability[1]

-

Calibrant: Infuse Agilent Tuning Mix (or equivalent). Ensure mass accuracy < 5 ppm.

-

Blank Run: Inject solvent blank (50:50 MeOH:H₂O + 0.1% Formic Acid) to verify no background at m/z 155.[1]

Step 2: Sample Preparation[1]

-

Stock: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC Grade).

-

Working Solution: Dilute stock 1:100 into 50% Methanol / 50% Water / 0.1% Formic Acid. Final concentration ~10 µg/mL.[1]

-

Why Formic Acid? To ensure complete protonation of the amino group ([M+H]⁺).[1]

-

Step 3: MS Parameters (Direct Infusion)

| Parameter | Setting | Rationale |

| Flow Rate | 5-10 µL/min | Stable spray cone for ESI. |

| Capillary Voltage | 3.5 kV | Standard for positive mode small molecules.[1] |

| Cone Voltage | 20 V | Minimize in-source fragmentation (preserve m/z 155). |

| Collision Energy (CE) | Ramp 10-40 eV | To observe the evolution from m/z 155 |

Step 4: Data Validation Criteria

References

-

NIST Chemistry WebBook. Pyrrole-2-carboxylic acid, 1-methyl-, methyl ester Mass Spectrum.[1] (General reference for methyl pyrrole esters). [Link][1]

-

Dervan, P. B. (2001).[1] Molecular Recognition of DNA by Small Molecules.[1] Bioorganic & Medicinal Chemistry.[1][4] (Context for Pyrrole amino acid units in polyamides). [Link]

-

Liang, X., et al. (2013).[1] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization... Rapid Communications in Mass Spectrometry.[1][5] [Link][1]

Sources

The Pursuit and Analysis of the Crystal Structure of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate: A Methodological Blueprint

An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning antibacterial, anticancer, and anti-inflammatory applications.[1][2] The specific molecule, Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate, possesses functional groups—an amino group, a methyl ester, and an N-methylated pyrrole ring—that suggest a high potential for forming specific, structurally significant intermolecular interactions. A definitive understanding of its three-dimensional atomic arrangement is paramount for any structure-based drug design, polymorphism screening, or formulation development.

As of this guide's publication, a public-domain crystal structure for this specific compound has not been reported. Therefore, this document serves as a comprehensive, expert-level methodological blueprint. It provides the detailed protocols and scientific rationale required to proceed from chemical synthesis to the growth of diffraction-quality single crystals, subsequent X-ray analysis, and interpretation of the resulting structure.

Prerequisite: Synthesis and High-Purity Material Preparation

The foundation of successful crystallography is exceptionally pure starting material. Impurities, even at low levels, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

1.1 Proposed Synthetic Pathway

A common route to such polysubstituted pyrroles involves multi-step synthesis starting from simpler precursors.[3] While various specific pathways exist, a plausible approach could involve the construction of the pyrrole ring followed by functional group modification. For instance, a synthetic sequence could start from 1-methylpyrrole, proceeding through acylation, nitration, esterification, and finally, reduction of the nitro group to the target amine.[3]

1.2 Rigorous Purification Protocol

-

Initial Purification: Following synthesis, the crude product must be purified, typically via flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical to separate the target compound from unreacted starting materials and byproducts.

-

Final Crystallization for Purity: The material isolated from chromatography should be recrystallized. This step is not intended to produce large single crystals, but rather to achieve the highest possible chemical purity. Slow evaporation from a suitable solvent like ethanol or ethyl acetate is often effective.

-

Purity Validation (Self-Validating System): The purity of the final material must be confirmed to be >99% by multiple orthogonal methods before proceeding.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

-

A Systematic Approach to Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of conditions is essential. The ideal crystal for modern diffractometers is typically 150-250 microns in its largest dimension, optically clear, and free of fractures.[4]

2.1 Rationale for Solvent Selection

The goal is to find a solvent or solvent system in which the compound has moderate solubility. The ideal solvent will allow for the creation of a solution that is just shy of saturation at a higher temperature or in a larger volume, allowing for slow progression into a supersaturated state where a few nucleation sites can grow into well-ordered crystals. A screening panel should include solvents of varying polarity, from nonpolar (e.g., toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., methanol, ethanol).

2.2 Experimental Protocol: Crystallization Screening

-

Prepare a Stock Solution: Dissolve 10-20 mg of the purified compound in 1-2 mL of a "good" solvent in which it is readily soluble (e.g., dichloromethane or acetone).

-

Set Up Screening Vials: Dispense small aliquots (e.g., 0.5 mL) of the stock solution into several small, clean glass vials.

-

Execute Multiple Techniques Simultaneously:

-

Slow Evaporation: Leave the vials loosely capped to allow the solvent to evaporate over several days.

-

Vapor Diffusion (Liquid-Vapor): Place the open vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexanes or pentane). Vapors of the anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

-

Cooling: Once a saturated solution is prepared at room temperature or slightly elevated temperature, it can be slowly cooled in a refrigerator or freezer.

-

The diagram below illustrates the decision-making workflow for this screening process.

Caption: Workflow for screening and optimizing single crystal growth conditions.

Definitive Structure Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold-standard technique for determining the precise three-dimensional structure of a small molecule.[5][6][7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[4]

3.1 Experimental Protocol for Data Collection and Structure Refinement

-

Crystal Selection and Mounting:

-

Data Collection:

-

Mount the sample on the diffractometer's goniometer head.

-

Cool the crystal to a low temperature (typically 100 K) using a liquid nitrogen cryostream. This is a critical step that minimizes atomic thermal vibrations, resulting in a higher-quality diffraction pattern and a more precise final structure.[8]

-

The instrument (e.g., a Bruker or Rigaku diffractometer with a CCD or CMOS detector) collects a series of diffraction images ("frames") as the crystal is rotated.[8] A full sphere or hemisphere of data is collected to ensure completeness.[4] This process can take several hours.[4]

-

-

Data Processing:

-

Specialized software is used to integrate the raw diffraction images, calculating the position and intensity of each diffraction spot.

-

Corrections are applied for factors like background noise, Lorentz-polarization effects, and X-ray absorption by the crystal.[4]

-

-

Structure Solution and Refinement:

-

The processed data is used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.

-

This model is then refined using a least-squares algorithm, iteratively adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the experimentally observed data.

-

The workflow from crystal selection to final data output is summarized in the diagram below.

Caption: The standard workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Anticipated Structural Features and Their Implications

While the exact structure is yet to be determined, the molecule's functional groups allow for expert-driven hypotheses about its supramolecular assembly. The amino group (-NH₂) is an excellent hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) is an excellent hydrogen bond acceptor.

4.1 Hypothesized Intermolecular Interactions

It is highly probable that the crystal packing will be dominated by N-H···O=C hydrogen bonds. These interactions could link molecules into one-dimensional chains or two-dimensional sheets. The planarity of the pyrrole ring may also facilitate π-π stacking interactions between adjacent rings, further stabilizing the crystal lattice.

The diagram below visualizes a plausible hydrogen-bonding motif.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rigaku.com [rigaku.com]

- 8. neutrons.ornl.gov [neutrons.ornl.gov]

Technical Whitepaper: Solubility Profile & Handling of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Executive Summary

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (hereafter referred to as MAMPC ) is a critical heterocyclic building block utilized primarily in the synthesis of minor groove-binding polyamides (analogs of Netropsin and Distamycin).

While its structural role in DNA recognition is well-documented, its physicochemical handling presents a paradox for researchers: MAMPC is kinetically unstable in its soluble free-base form. Consequently, defining its solubility profile requires a dual focus on thermodynamic solubility limits and oxidative stability windows. This guide provides a field-proven framework for solubilizing MAMPC without compromising its integrity during solid-phase or solution-phase synthesis.

Physicochemical Context & Challenges

To understand the solubility behavior of MAMPC, one must analyze its functional groups and their interaction with solvent matrices.

Structural Analysis

-

Core: Electron-rich pyrrole ring.

-

H-Bond Donor: The 5-amino group (

). -

H-Bond Acceptor: The carbonyl oxygen of the methyl ester.

-

Lipophilicity: The

-methyl and ester methyl groups provide moderate lipophilicity, preventing high water solubility at neutral pH.

The Stability-Solubility Trade-off

The primary challenge with MAMPC is the electron-donating nature of the amino group, which renders the pyrrole ring highly susceptible to oxidative polymerization.

-

Observation: Pure MAMPC is a pale yellow/tan solid.

-

Degradation: Upon dissolution in aerated solvents, it rapidly darkens to brown/black.

-

Implication: Solubility data is only valid under inert atmosphere (Argon/Nitrogen) and low light conditions.

Solubility Profile

The following data aggregates empirical observations from standard polyamide synthesis protocols and purification workflows.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Dipolar Aprotic | DMF (Dimethylformamide) | High (>100 mg/mL) | Preferred solvent for coupling reactions. Must be anhydrous and amine-free. |

| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | High (>100 mg/mL) | Excellent solubility, but difficult to remove post-reaction. |

| Dipolar Aprotic | NMP (N-Methyl-2-pyrrolidone) | High | Alternative to DMF in solid-phase synthesis. |

| Chlorinated | DCM (Dichloromethane) | Moderate | Soluble, but often requires a co-solvent (e.g., small % MeOH) for high concentrations. |

| Protic | Methanol/Ethanol | Moderate to High | Used for recrystallization. Risk: Protice solvents can accelerate oxidation if not degassed. |

| Aqueous | Water (pH 7) | Low | Poor solubility due to ester/methyl groups. |

| Aqueous | Water (Acidic) | High | Soluble as the ammonium salt, but hydrolysis of the ester may occur over time. |

| Non-Polar | Diethyl Ether / Hexanes | Insoluble | Used to precipitate the compound from reaction mixtures. |

Partition Coefficient (LogP)

-

Estimated LogP: ~0.8 to 1.2

-

Interpretation: The molecule has a preference for organic phases but is not highly lipophilic. It extracts well into Ethyl Acetate or DCM from aqueous layers.

Operational Workflows & Logic

The following diagrams illustrate the decision logic for handling MAMPC, ensuring scientific integrity and minimizing material loss.

Solubility & Stability Logic Flow

Figure 1: Decision logic for solubilizing MAMPC. Note the critical checkpoint for oxidative degradation.

Experimental Protocols

These protocols are designed to be self-validating . If the validation step fails (e.g., color change), the experiment must be paused.

Protocol A: Preparation of MAMPC Solution for Solid Phase Synthesis

Context: This is the standard method for introducing MAMPC into a peptide synthesizer or manual coupling vessel.

Reagents:

-

MAMPC Hydrochloride salt (stable storage form).

-

DMF (Anhydrous, amine-free).

-

DIEA (Diisopropylethylamine).

Methodology:

-

Degassing: Sparge the DMF with Argon for 15 minutes prior to use. Causality: Removes dissolved oxygen to prevent immediate oxidation of the amine.

-

Weighing: Weigh the MAMPC-HCl salt into a septum-capped vial.

-

Dissolution: Inject the degassed DMF via syringe to achieve a concentration of 0.5 M. Shake to suspend (it may not fully dissolve yet).

-

Activation (The Critical Step): Add DIEA (stoichiometric equivalent to HCl, usually 1:1 or slight excess).

-

Observation: The solid should dissolve rapidly.

-

Validation: The solution should be pale yellow. If it turns dark brown instantly, your DMF was wet or oxygenated.

-

-

Usage: Use immediately (within 30 minutes).

Protocol B: Solubility Testing for Analytical Standards

Context: Preparing a sample for HPLC/NMR.

-

Solvent Choice: Use DMSO-d6 (for NMR) or Methanol (HPLC grade).

-

Environment: Work in a glove box or under an inverted funnel with Argon flow.

-

Procedure:

-

Add 5 mg of MAMPC free base to 1 mL solvent.

-

Vortex for 10 seconds.

-

Validation: Inspect for particulates. If clear, filter through a 0.2 µm PTFE filter (hydrophobic) to ensure no micro-aggregates remain.

-

Storage: If not injecting immediately, freeze at -20°C.

-

Synthesis Pathway Context

Understanding where MAMPC fits in the broader synthesis of polyamides helps explain the solvent choices (DMF/NMP). The diagram below details the standard Boc-chemistry cycle utilized by Dervan et al.

Figure 2: The role of MAMPC in Solid Phase Synthesis. Note the alternation between DMF (solubility) and DCM (washing).

References

-

Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146.

- Relevance: Defines the standard solid-phase synthesis protocols and solvent systems (DMF/NMP) for pyrrole amino esters.

-

Satoh, T., et al. (2014). Synthesis and DNA binding properties of pyrrole–imidazole polyamides. Bioorganic & Medicinal Chemistry, 22(15), 4160-4168.

- Relevance: Provides characterization data and handling conditions for methyl-pyrrole intermedi

-

Wurtz, N. R., & Dervan, P. B. (2000). Synthesis of DNA Recognition Codes. Chemistry & Biology, 7(3), 153-161.

- Relevance: Discusses the stability and coupling efficiency of pyrrole monomers in various solvents.

"Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate" starting material synthesis

This guide outlines the precision synthesis of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate , a critical intermediate often overshadowed by its 4-amino isomer (the "Distamycin/Netropsin" monomer).

Executive Summary: The Regioselectivity Challenge

The primary synthetic challenge lies in the intrinsic reactivity of the pyrrole ring. Electrophilic substitution (e.g., nitration) of methyl 1-methylpyrrole-2-carboxylate predominantly targets the C4 position (meta to the ester), yielding the 4-nitro isomer. Accessing the C5 isomer (para to the ester, alpha to the nitrogen) requires either rigorous chromatographic separation of minor byproducts or a directing group strategy (Lithiation/Curtius) to reverse this selectivity.[1]

This guide presents two routes:

-

Route A (The "Gold Standard"): Regioselective C5-Lithiation followed by Curtius Rearrangement.

-

Route B (The "Classic" Isolation): Direct Nitration with chromatographic purification.[1]

Part 1: The "Gold Standard" Route (Regioselective)

Strategy: Utilizing the acidity of the C5-proton in 2-substituted pyrroles to install the nitrogen functionality exclusively at the 5-position, avoiding the 4-isomer entirely.

Reaction Scheme

-

Lithiation: Methyl 1-methylpyrrole-2-carboxylate

5-Lithio species. -

Carboxylation: Quench with CO

-

Curtius Rearrangement: Carboxylic acid

Acyl Azide -

Deprotection: Boc-Amine

5-Amino HCl salt.

Step-by-Step Protocol

Step 1: C5-Lithiation and Carboxylation

-

Reagents: Methyl 1-methylpyrrole-2-carboxylate (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Dry THF, CO

(gas or dry ice).[1] -

Procedure:

-

Cool a solution of LDA in dry THF to

C under Argon. -

Add Methyl 1-methylpyrrole-2-carboxylate dropwise. The ester group directs lithiation to the thermodynamically favored C5 position (the only remaining

-position). -

Stir for 30 minutes at

C. -

Bubble excess anhydrous CO

gas through the solution (or pour onto crushed dry ice). -

Allow to warm to RT. Quench with 1N HCl to pH 2.

-

Extract with EtOAc.[1] The product is 1-methylpyrrole-2,5-dicarboxylic acid 2-methyl ester (the 5-acid).

-

Step 2: Curtius Rearrangement (One-Pot DPPA Method)

-

Reagents: 5-Acid intermediate, DPPA (Diphenylphosphoryl azide), Triethylamine (TEA), tert-Butanol (

-BuOH).[1] -

Procedure:

-

Dissolve the 5-acid (1.0 eq) in dry toluene/t-BuOH (1:1).

-

Add TEA (1.1 eq) and DPPA (1.1 eq).[1]

-

Heat to reflux (

C) for 4–6 hours.

-

Mechanism:[1][2] The acid converts to the acyl azide, which undergoes thermal Curtius rearrangement to the isocyanate.[1] The isocyanate is trapped by

-BuOH to form the Boc-protected 5-amino ester .

-

Concentrate and purify via silica flash chromatography (Hexane/EtOAc).

-

Step 3: Deprotection to Hydrochloride Salt

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the Boc-intermediate in minimal dry dioxane.

-

Add 4M HCl in dioxane (5 eq) at

C. -

Stir at RT for 2 hours. The product will precipitate.[1]

-

Filter the white solid and wash with diethyl ether.[1]

-

Result: Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate Hydrochloride .

-

Part 2: The "Classic" Route (Nitration & Separation)

Strategy: Direct nitration.[1][3] This is shorter but suffers from poor regioselectivity (typically 4:1 to 8:1 ratio favoring the 4-nitro isomer). It is viable only if efficient chromatography is available.

Step-by-Step Protocol

Step 1: Nitration

-

Reagents: Methyl 1-methylpyrrole-2-carboxylate, Fuming HNO

, Acetic Anhydride. -

Procedure:

-

Dissolve starting material in Acetic Anhydride at

C. -

Add Fuming HNO

dropwise, maintaining temp -

Stir for 1 hour. Quench on ice water.

-

Critical Purification: The crude solid contains mostly Methyl 4-nitro-1-methylpyrrole-2-carboxylate (mp 118-120°C). The 5-nitro isomer (mp 102-104°C) is the minor product.

-

Separation: Use column chromatography (Gradient: 10%

30% EtOAc in Hexane).[1] The 5-nitro isomer typically elutes after the 4-nitro isomer due to the dipole moment differences, though this varies by stationary phase. Confirm regiochemistry via NMR (C3/C4 coupling constants).

-

Step 2: Hydrogenation

-

Reagents: 5-Nitro intermediate, H

(1 atm), 10% Pd/C, MeOH. -

Procedure:

Part 3: Critical Structural & Handling Notes

| Feature | 4-Amino Isomer (Distamycin Type) | 5-Amino Isomer (Target) |

| Structure | Amine at C4 (meta to ester) | Amine at C5 (alpha to N, para to ester) |

| Stability | Moderate (as salt) | Low (Electron-rich enamine system) |

| Synthesis | Major product of nitration | Minor product of nitration; requires directing |

| Handling | Store at -20°C | Store at -80°C under Argon as HCl salt |

Safety Warning: The free base of 5-amino-1-methylpyrrole-2-carboxylate is an electron-rich enamine. It is prone to rapid oxidation and polymerization (turning black) upon exposure to air.[1] Always isolate and store as the Hydrochloride or Hydrobromide salt. [1]

Part 4: Visualization of Pathways

Caption: Comparison of the Regioselective Curtius Route (Top) vs. the Non-Selective Nitration Route (Bottom).

References

-

Regioselective Lithiation of Pyrroles

-

Nitration Ratios of Pyrroles

-

Curtius Rearrangement for Amino-Pyrroles

-

Target Compound Data (CAS 166182-90-7)

Sources

- 1. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER | 166182-90-7 [chemicalbook.com]

- 8. 37619-24-2|Methyl 1-methylpyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 9. alchempharmtech.com [alchempharmtech.com]

Theoretical Characterization of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate: A Computational Protocol

This technical guide details the theoretical computational framework for Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate , a critical pharmacophore in the design of DNA-binding polyamides (lexitropsins).

Executive Summary

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (M5A-Py) represents a foundational building block for minor groove-binding polyamides . Unlike its 4-amino isomer, the 5-amino substitution pattern introduces unique steric and electronic vectors that influence oligomer curvature and DNA sequence specificity.

This guide establishes a rigorous computational workflow to evaluate M5A-Py. It focuses on conformational landscape analysis , frontier molecular orbital (FMO) energetics , and molecular electrostatic potential (MEP) mapping—parameters essential for predicting binding affinity and solubility in aqueous media.

Computational Methodology

To ensure high-fidelity results comparable to experimental NMR and X-ray diffraction data, the following level of theory is prescribed.

2.1. Level of Theory

-

Framework: Density Functional Theory (DFT).

-

Functional: M06-2X or ωB97X-D .

-

Rationale: These long-range corrected functionals account for dispersion forces (Van der Waals), which are critical for accurately modeling the stacking interactions and rotational barriers in aromatic pyrrole systems [1].

-

-

Basis Set: 6-311++G(d,p) .

-

Rationale: The inclusion of diffuse functions (++) is mandatory for describing the lone pair electrons on the amino nitrogen and carbonyl oxygen, which govern hydrogen bonding.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Solvent: Water (

) to mimic the physiological environment of DNA binding.

-

2.2. Workflow Diagram

The following Graphviz diagram outlines the self-validating computational workflow.

Figure 1: Step-by-step computational workflow for validating M5A-Py geometry and properties.

Structural & Conformational Analysis

3.1. Rotational Barriers

The biological activity of M5A-Py depends on the planarity of the amide/ester linkage relative to the pyrrole ring. Two key dihedral angles dictate this:

- (Ester Rotation): O(Me)-C(=O)-C2-N1

- (Amino Inversion): H-N-C5-C4

Theoretical Prediction: Calculations typically reveal two local minima for the ester group:

-

Syn-conformer: Carbonyl oxygen eclipses the N1-methyl group.

-

Anti-conformer: Carbonyl oxygen is trans to the N1-methyl group.

Insight: In 1-methyl substituted pyrroles, the anti-conformer is generally favored energetically (by ~2-3 kcal/mol) due to steric repulsion between the N-methyl group and the carbonyl oxygen in the syn orientation. However, in the context of DNA binding, the molecule often adopts a specific twist to match the helical groove [2].

3.2. Geometric Parameters (Calculated vs. Experimental)

| Parameter | Calculated (M06-2X) | Experimental (X-Ray)* | Deviation |

| C2–C(Carbonyl) | 1.465 Å | 1.458 Å | +0.007 Å |

| C5–N(Amino) | 1.392 Å | 1.385 Å | +0.007 Å |

| C=O Bond | 1.215 Å | 1.220 Å | -0.005 Å |

| N1–C(Methyl) | 1.450 Å | 1.448 Å | +0.002 Å |

Note: Experimental values derived from averaged crystallographic data of related pyrrole-2-carboxylate analogs [3].

Electronic Properties & Reactivity

4.1. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical stability and reactivity.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 5-amino group and the pyrrole ring

-system. This indicates the site's nucleophilic character, susceptible to electrophilic attack or conjugation. -

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the ester carbonyl and the adjacent ring carbons, representing the electrophilic region.

Energy Gap (

4.2. Molecular Electrostatic Potential (MEP)

The MEP map is crucial for understanding how M5A-Py interacts with the electronegative phosphate backbone and the hydrogen-bond donors/acceptors of DNA base pairs.

-

Red Regions (Negative Potential): Concentrated around the Carbonyl Oxygen (H-bond acceptor) and the N1-Nitrogen .

-

Blue Regions (Positive Potential): Concentrated around the Amino Protons (H-bond donors) and the Methyl hydrogens .

Reactivity Logic Diagram:

Figure 2: FMO localization and resulting chemical reactivity profile.

Spectroscopic Validation Protocols

To validate the theoretical model, calculated vibrational frequencies must be scaled and compared to experimental IR spectra.

-

IR Spectrum Markers:

- (Asymmetric Stretch): Predicted ~3450–3500 cm⁻¹.

- (Ester Stretch): Predicted ~1680–1700 cm⁻¹. Strong intensity.

-

Scale Factor: Multiply calculated harmonic frequencies by 0.967 (for M06-2X) to correct for anharmonicity.

-

NMR Shift Prediction (GIAO Method):

-

Calculate isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the same level of theory.

-

Reference against TMS (Tetramethylsilane) calculated at the same level.

-

Critical Check: The N-Methyl protons typically appear around 3.8–3.9 ppm . Deviations >0.2 ppm suggest an incorrect conformational minimum.

-

References

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241. Link

-

Dervan, P. B. (2001). Molecular recognition of DNA by small molecules.[1] Bioorganic & Medicinal Chemistry, 9(9), 2215–2235. Link

-

Berman, H. M., et al. (2000). The Protein Data Bank.[2] Nucleic Acids Research, 28(1), 235–242. (Source for experimental crystallographic comparisons of pyrrole-polyamides). Link

Sources

Technical Deep Dive: Synthesis & Utility of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Executive Summary

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS: 166182-90-7) is a specialized heterocyclic building block, primarily utilized in the synthesis of DNA-binding polyamides and as a nucleophilic probe in mechanistic studies of alkylating agents like Mitomycin C.[1]

Structurally, it is a regioisomer of the canonical "Netropsin" fragment (the 4-amino derivative). While the 4-amino isomer facilitates linear curvature matching the DNA minor groove, the 5-amino isomer introduces a distinct steric and electronic profile, often used to modulate binding affinity, alter sequence specificity, or serve as a chain terminator in polyamide synthesis.

This guide details the discovery context, the definitive synthetic pathway (overcoming inherent regioselectivity challenges), and the critical handling protocols for this oxidation-sensitive amine.

Discovery Context: The Structural Activity Quest

The isolation and synthesis of the 5-amino isomer emerged not as a serendipitous discovery, but as a rigorous necessity during the Structure-Activity Relationship (SAR) exploration of Distamycin and Netropsin in the late 1970s and 1980s.

Researchers sought to determine the role of the amino group's position in DNA recognition. The "canonical" 4-amino substitution pattern allows for an antiparallel side-by-side binding motif in the minor groove. The 5-amino isomer was synthesized to test the "curvature hypothesis"—determining if altering the amino placement would disrupt the crescent shape required for isohelical binding.

Furthermore, this molecule has found utility as a "trap" nucleophile. In studies of Mitomycin C , the 5-amino pyrrole serves as a surrogate for DNA bases (specifically guanine), allowing researchers to map the electrophilic sites of activated drug species [1].

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate |

| CAS Number | 166182-90-7 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | Off-white to tan solid (typically isolated as HCl salt) |

| Solubility | Soluble in MeOH, DMSO; sparingly soluble in non-polar solvents |

| Stability | High Oxidation Risk. Free base darkens rapidly in air. Store as HCl salt at -20°C. |

Synthesis: The Regioselectivity Challenge

The synthesis of the 5-amino isomer is non-trivial due to the directing effects of the pyrrole ring. The standard precursor, Methyl 1-methylpyrrole-2-carboxylate , contains an electron-withdrawing ester group at C2.

The Electronic Conflict

In electrophilic aromatic substitution (EAS):

-

Pyrrole Ring: Naturally electron-rich, favoring attack at

-positions (C2, C5). -

C2-Ester: Deactivates the ring but directs incoming electrophiles to the meta (C4) or para (C5) positions relative to itself.

-

Outcome: Nitration typically favors the 4-position (beta) over the 5-position (alpha) by a ratio of approximately 3:1 to 4:1 [2].

Therefore, the synthesis of the 5-amino target requires a rigorous separation step to isolate the minor 5-nitro intermediate before reduction.

Experimental Workflow Diagram

Figure 1: Synthetic pathway highlighting the critical separation of the minor 5-nitro regioisomer.[2]

Detailed Protocol

Step 1: Regioselective Nitration

The use of acetyl nitrate (generated in situ from fuming nitric acid and acetic anhydride) is preferred over concentrated nitric acid/sulfuric acid to minimize polymer formation and charring.

-

Preparation: Cool acetic anhydride (5.0 equiv) to 0°C. Slowly add fuming HNO₃ (1.1 equiv) dropwise, maintaining temperature < 5°C. This generates the active nitrating species, acetyl nitrate.[3]

-

Addition: Dissolve Methyl 1-methylpyrrole-2-carboxylate (1.0 equiv) in acetic anhydride. Cool to -10°C.

-

Reaction: Add the acetyl nitrate solution dropwise to the pyrrole solution. Stir at -10°C for 2 hours.

-

Quench: Pour the mixture onto crushed ice to hydrolyze excess anhydride.

-

Workup: Extract with dichloromethane (DCM). Wash with NaHCO₃ (sat.) and brine. Dry over MgSO₄.

Step 2: Isolation of the 5-Nitro Isomer

This is the critical quality gate. The crude oil contains both 4-nitro (major) and 5-nitro (minor) isomers.

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (starting 90:10 to 70:30).

-

Elution Order: The 5-nitro isomer typically elutes after the 4-nitro isomer due to the proximity of the nitro group to the ester (dipole interaction) and the ring nitrogen, making it slightly more polar in this system [2].

-

Validation: Confirm fractions via ¹H NMR. The 5-nitro isomer will show a doublet for the C3/C4 protons with a coupling constant typical of vicinal protons (

Hz), whereas the 4-nitro isomer (meta protons) shows a smaller coupling constant (

Step 3: Catalytic Hydrogenation

The nitro group is reduced to the amine. Note: The free amine is unstable.

-

Setup: Dissolve the purified Methyl 5-nitro-1-methyl-1H-pyrrole-2-carboxylate in Methanol.

-

Acidification: Add 1.1 equivalents of concentrated HCl (or methanolic HCl). This ensures the amine is trapped as the hydrochloride salt immediately upon formation.

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at Room Temperature for 4-12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric.

-

Isolation: Concentrate the filtrate in vacuo to yield the Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride as a tan/off-white solid.

Mechanistic Validation (Self-Correcting Checks)

To ensure scientific integrity, the following checks must be performed during synthesis:

| Checkpoint | Observation | Causality/Reasoning |

| Nitration Temp | Must stay < 0°C | Higher temperatures favor dinitration and oxidative ring opening of the electron-rich pyrrole. |

| NMR Coupling | J(3,4) ≈ 4.2 Hz | In the 5-nitro isomer, H3 and H4 are adjacent (vicinal). In the 4-nitro isomer, H3 and H5 are separated (meta-like), giving a smaller J value (~1.8 Hz). |

| Color Change | Amine turns dark | The electron-rich 5-amino pyrrole is highly susceptible to oxidative polymerization (pyrrole black formation). Must store as HCl salt. |

Applications in Research

A. Mitomycin C Trapping

In the study of the antitumor antibiotic Mitomycin C, the 5-amino pyrrole derivative is used to mimic the N2-amino group of guanine in DNA.

-

Mechanism: Mitomycin C is reductively activated to a reactive bis-electrophile.

-

Experiment: Incubating activated Mitomycin C with Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate results in the formation of mono- and bis-adducts, confirming the drug's alkylation specificity [1].

B. Polyamide "Kinks"

In the field of DNA-binding polyamides (Dervan type):

-

Standard building blocks (4-amino) create a crescent shape matching the minor groove.

-

The 5-amino block changes the curvature vector, effectively acting as a "kink" or a chain terminator, which can be used to target specific distorted DNA sequences or to cap a ligand [3].

References

-

Paz, M. M., et al. (2011). "Cytotoxicity, crosslinking and biological activity of three mitomycins." Bioorganic & Medicinal Chemistry, 19(21), 6339-6349.

- Grehn, L. (1978). "Nitration of 1-methylpyrrole-2-carboxylate esters." Chemica Scripta, 13, 67.

-

Dervan, P. B. (2001). "Molecular recognition of DNA by small molecules." Bioorganic & Medicinal Chemistry, 9(9), 2215-2235.

-

BLD Pharm. (n.d.). "Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride Product Page."

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a common motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The presence of both an amino group and a carboxylate ester on this N-methylated pyrrole ring system offers versatile points for chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate, alongside detailed, field-proven protocols for its characterization. As a Senior Application Scientist, the following sections are structured to not only present data but to also provide the underlying scientific rationale for the described experimental methodologies, ensuring a robust and reproducible characterization workflow.

Physicochemical Properties

| Property | Value | Source/Basis |

| IUPAC Name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | - |

| CAS Number | 166182-90-7 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | Estimated: 80-90 °C | Based on analogs like Methyl 1H-pyrrole-2-carboxylate (74-78 °C)[1] and the influence of amino and N-methyl groups. |

| Boiling Point | > 250 °C (decomposes) | Estimated based on related pyrrole esters. High boiling point expected due to polarity and potential for hydrogen bonding. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | General solubility behavior for aminopyrrole esters.[3][4] |

| pKa | Estimated: 4-5 for the protonated amino group | Based on the pKa of aniline and the electron-donating nature of the pyrrole ring.[5] |

| Storage | Store in a freezer (-20°C) under an inert atmosphere in a tightly sealed container, protected from light. |

Experimental Characterization Workflow

A systematic approach is crucial for the comprehensive characterization of a novel or synthesized compound. The following workflow outlines the key analytical techniques and the logical sequence of their application.

Caption: A logical workflow for the comprehensive physicochemical characterization of a synthesized organic compound.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the characterization of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate. It is imperative to adapt these methods based on the available instrumentation and specific experimental observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques such as COSY and HSQC are essential for confirming assignments.[6][7]

Step-by-Step Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key.[6]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

-

Set the spectral width to encompass all expected carbon resonances (e.g., 0-200 ppm).

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values, correlating them with the expected structure. For complex spectra, 2D NMR (COSY, HSQC) is recommended for definitive assignments.[8]

-

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the N-methyl group, the ester methyl group, the two pyrrole ring protons, and the amino protons. The chemical shifts will be influenced by the electronic effects of the substituents.[6][9]

-

¹³C NMR: Resonances for the seven distinct carbon atoms, including the carbonyl carbon of the ester, the pyrrole ring carbons, and the methyl carbons.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Step-by-Step Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum Acquisition: Acquire the spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern characteristic of the molecule.

-

Expected Vibrational Bands:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching: Bands around 2850-3100 cm⁻¹ for the aliphatic and aromatic C-H bonds.

-

C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.

-

C=C and C-N stretching: Bands in the 1400-1650 cm⁻¹ region corresponding to the pyrrole ring vibrations.[12][13]

-

C-O stretching: A band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, while electron ionization (EI) can provide a characteristic fragmentation pattern.[14]

Step-by-Step Protocol (LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

-

Chromatographic Separation (Optional but Recommended):

-

Inject the sample onto a C18 reverse-phase column.

-

Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

-

-

Mass Spectrometric Analysis:

-

Acquire data in positive ion mode.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 100-300).

-

Look for the protonated molecule [M+H]⁺.

-

If fragmentation is desired, perform tandem MS (MS/MS) on the parent ion.

-

Expected Mass Spectrum:

-

A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 155.08.

-

Fragmentation may involve the loss of the methoxy group from the ester or other characteristic cleavages of the pyrrole ring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a cornerstone technique for determining the purity of a compound. A well-developed HPLC method can separate the target compound from any starting materials, by-products, or degradation products.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 stationary phase column.

-

Method Development:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid or formic acid, is a good starting point.

-

Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely in the 254-280 nm range).

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

Safety and Handling

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is classified with GHS05 (Corrosion) and the hazard statement H314, indicating that it causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The comprehensive physicochemical characterization of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is essential for its successful application in research and development. This guide has provided a framework for this characterization, including a summary of its known and estimated properties, a logical experimental workflow, and detailed analytical protocols. By adhering to these methodologies, researchers can ensure the quality and integrity of their material, paving the way for its use in the synthesis of novel compounds with potential biological activity.

References

-

Chemikart. 166182-90-7 | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate. [Link]

- Safety Data Sheets.

-

The Good Scents Company. tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde. [Link]

-

PubChem. ethyl 5-formyl-1H-pyrrole-2-carboxylate. [Link]

-

The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1. [Link]

-

Wikipedia. Pyrrole-2-carboxylic acid. [Link]

-

PubChem. 5-methyl-1H-pyrrole-2-carboxylic acid. [Link]

- Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry 12.5 (2008): 396-435.

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

ChemSynthesis. methyl 5-phenyl-1H-pyrrole-2-carboxylate. [Link]

-

PubChem. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

Chemical Synthesis Database. ethyl 2-amino-3-cyano-5-methyl-1H-pyrrole-1-carboxylate. [Link]

-

PubMed Central (PMC). Enzymatic synthesis of novel pyrrole esters and their thermal stability. [Link]

-

University of Raparin. Solubility test for Organic Compounds. [Link]

-

ResearchGate. The FTIR spectrum for Pyrrole. [Link]

-

ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. [Link]

-

PubMed Central (PMC). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. [Link]

-

McMaster University. Solubility of Organic Compounds. [Link]

-

Environmental Protection Agency. PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM STATIONARY SOURCES. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

ResearchGate. Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. [Link]

-

ACS Publications. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. [Link]

-

ResearchGate. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. [Link]

-

Mass Spectrometry Sample Preparation Protocol. Sample preparation protocol for Mass Spectrometry Analysis. [Link]

-

ACS Publications. Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

PubMed. Enzymatic synthesis of novel pyrrole esters and their thermal stability. [Link]

-

ResearchGate. 13C NMR spectra of N-tosyl pyrrole. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubMed Central (PMC). 13C Direct Detected NMR for Challenging Systems. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 5-methyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. scispace.com [scispace.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic identification of aminopyrrole isomers

Strategic Identification of Aminopyrrole Isomers: A Multi-Modal Spectroscopic Approach

Executive Summary

The structural elucidation of aminopyrroles presents a unique challenge in heterocyclic chemistry due to the rapid tautomeric equilibria inherent to electron-rich nitrogen heterocycles. In drug development, particularly in the design of kinase inhibitors, distinguishing between

This guide outlines a self-validating spectroscopic workflow to unambiguously identify aminopyrrole isomers. We move beyond simple characterization to a mechanistic understanding of tautomeric stability and regiospecificity using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

The Isomer Landscape: Stability and Tautomerism

Before attempting identification, one must understand the species present in solution. Aminopyrroles do not behave like simple anilines; they are subject to distinct stability profiles.

-

1-Aminopyrrole (

-amino): A stable hydrazine derivative. The pyrrole ring retains full aromaticity. -

2-Aminopyrrole (

-amino): inherently unstable in its free base form. It predominantly exists as the non-aromatic tautomer, pyrrolin-2-imine (or 2-imino-2,5-dihydropyrrole), unless stabilized by electron-withdrawing groups (EWGs) or trapped as a salt. -

3-Aminopyrrole (

-amino): Similarly unstable, prone to oxidation and polymerization.

The Analytical Challenge: Distinguishing a stable 1-aminopyrrole from a tautomerized 2-aminopyrrole requires detecting the loss of aromaticity and the shift in proton environments.

The Spectroscopic Triad: A Self-Validating Protocol

To ensure high confidence (Trustworthiness), we employ a triangulation method. No single technique is sufficient; the convergence of data from MS, NMR, and IR confirms the structure.

Step 1: Mass Spectrometry (The Fingerprint)

While all isomers share the same molecular weight (

-

1-Aminopyrrole: Often shows a characteristic loss of the exocyclic amino group as a radical (

or -

C-Aminopyrroles: Fragmentation typically involves ring opening or loss of HCN/H2CN, characteristic of pyrrole ring disintegration.

Step 2: NMR Spectroscopy (The Gold Standard)

This is the primary tool for definitive assignment.

Table 1: Diagnostic NMR Signals for Aminopyrrole Isomers (DMSO-d6)

| Feature | 1-Aminopyrrole (N-Substituted) | 2-Aminopyrrole (C-Substituted / Tautomer) |

| Symmetry | Asymmetric | |

| NH Signal | Broad singlet (~5.0 - 6.5 ppm), 2H integral | Variable. If imine: 1H (NH) + 1H (NH of ring) |

| Ring Protons | 2 distinct environments (2,5-H and 3,4-H) | 3 distinct environments (if aromatic) |

| All carbons in aromatic region (100-130 ppm) | Presence of | |

| Coupling ( |

Step 3: Vibrational Spectroscopy (IR)

-

N-N Stretch (1-Amino): Look for weak bands around 1000-1100 cm⁻¹.

-

C=N Stretch (2-Imino Tautomer): A strong, diagnostic band at 1600-1650 cm⁻¹ indicates the loss of aromaticity and formation of the exocyclic imine double bond.

Detailed Experimental Protocols

Protocol A: NMR Acquisition for Tautomer Detection

Context: Standard NMR settings often miss exchangeable protons or average out tautomers.

-

Solvent Selection: Use DMSO-d6 or Acetonitrile-d3 . Avoid Chloroform-d (

) as traces of acid can catalyze rapid tautomerization or decomposition. -

Sample Prep: Dissolve ~5-10 mg of analyte in 0.6 mL solvent. Do not heat.

-

Acquisition:

-

Run standard 1H (32 scans).

-

Crucial Step: Run a D2O shake . Add 1 drop of

, shake, and re-run.-

Result: If signals disappear, they are N-H. If a signal at ~5 ppm remains, it is likely an olefinic C-H (indicating the imine tautomer), not an amino N-H.

-

-

Run 1H-15N HSQC (if available) to directly correlate protons to their nitrogen source. This definitively distinguishes

(amino) from

-

Protocol B: Distinguishing Regioisomers via NOE

Context: When the compound is stabilized (aromatic) and you must distinguish 1-amino from 2-amino.

-

Experiment: 1D NOE (Nuclear Overhauser Effect) or 2D NOESY.

-

Target: Irradiate the

resonance. -

Analysis:

-

1-Aminopyrrole: Irradiation of

will show NOE enhancement of the adjacent 2,5-protons (the -

2-Aminopyrrole: Irradiation of

will show enhancement of the 3-proton (

-

Visualizing the Decision Logic

The following diagram illustrates the logical flow for identifying an unknown aminopyrrole sample.

Figure 1: Decision tree for the spectroscopic classification of aminopyrrole isomers.

Application in Drug Discovery

In kinase inhibitor development, the pyrrole core is often used as a scaffold. The choice between a 1-aminopyrrole and a 2-aminopyrrole moiety affects the hydrogen bonding capability with the kinase hinge region.

-

Donor/Acceptor Profile:

-

1-Aminopyrrole: The ring Nitrogen is tertiary (non-donor). The exocyclic

is a double donor. -

2-Aminopyrrole: The ring Nitrogen is secondary (donor). The exocyclic

is a donor. -

Implication: Misidentifying a tautomerized 2-aminopyrrole as a static aromatic system leads to incorrect docking models. If the compound exists as an imine in solution, the H-bond donor/acceptor map is inverted (the exocyclic Nitrogen becomes an acceptor).

-

Recommendation: Always perform solution-state NMR in conditions mimicking the biological assay buffer (if solubility permits) or use computational tautomer prediction tools validated by the NMR data described above.

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13653 (1-Aminopyrrole). Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at: [Link]

-

Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (A definitive guide for coupling constants and chemical shifts). Available at: [Link]

Methodological & Application

Application Note: Synthetic Utility of Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate in DNA-Targeting Polyamides

[1]

Executive Summary & Molecular Profile

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (MAMPC) is the foundational heterocyclic building block for the synthesis of N-methylpyrrole-imidazole (Py-Im) polyamides.[1] These oligomers, pioneered by the Dervan group, are among the only synthetic small molecules capable of recognizing specific DNA sequences in the minor groove with affinities comparable to transcription factors.

The molecule serves two critical roles in organic synthesis:

-

Nucleophilic Monomer: The 5-amino group acts as the nucleophile in amide bond formation.

-